molecular formula C7H6ClFN2O2 B13477471 2,3-Diamino-5-chloro-4-fluorobenzoic acid

2,3-Diamino-5-chloro-4-fluorobenzoic acid

Cat. No.: B13477471
M. Wt: 204.58 g/mol
InChI Key: AHXYNQIWGNBSPP-UHFFFAOYSA-N
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Description

2,3-Diamino-5-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H6ClFN2O2 and a molecular weight of 204.59 g/mol . This compound is characterized by the presence of amino, chloro, and fluoro substituents on a benzoic acid core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5-chloro-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of benzoic acid derivatives, followed by nitration and subsequent reduction to introduce the amino groups . The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the halogenation and nitration steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and complex aromatic compounds .

Scientific Research Applications

2,3-Diamino-5-chloro-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-chloro-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, chloro, and fluoro groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diamino-4-fluorobenzoic acid
  • 2,3-Diamino-5-chlorobenzoic acid
  • 2,3-Diamino-4-chlorobenzoic acid

Uniqueness

2,3-Diamino-5-chloro-4-fluorobenzoic acid is unique due to the specific combination of amino, chloro, and fluoro substituents on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H6ClFN2O2

Molecular Weight

204.58 g/mol

IUPAC Name

2,3-diamino-5-chloro-4-fluorobenzoic acid

InChI

InChI=1S/C7H6ClFN2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,10-11H2,(H,12,13)

InChI Key

AHXYNQIWGNBSPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)N)N)C(=O)O

Origin of Product

United States

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